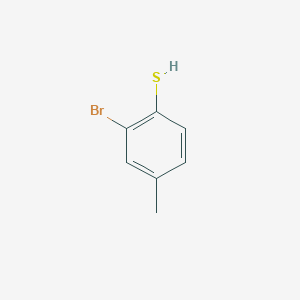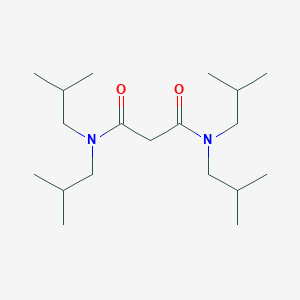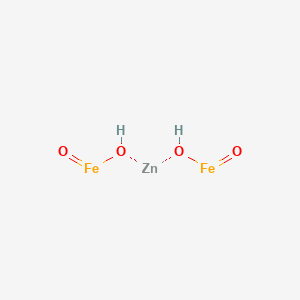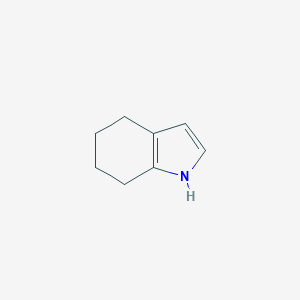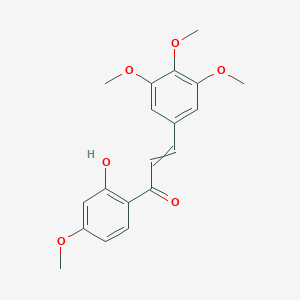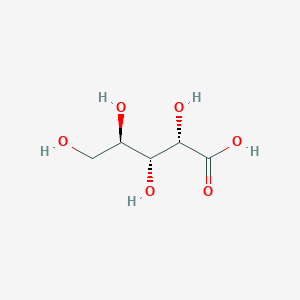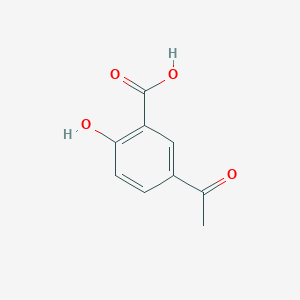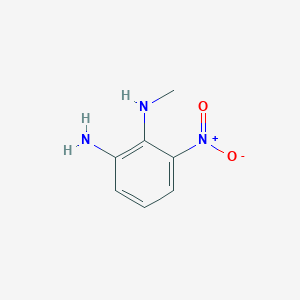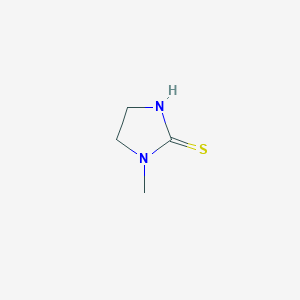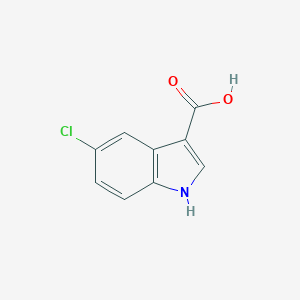
5-Chloro-1H-indole-3-carboxylic acid
概要
説明
5-Chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-1H-indole-3-carboxylic acid is 1S/C9H6ClNO2/c10-5-1-2-8-6 (3-5)7 (4-11-8)9 (12)13/h1-4,11H, (H,12,13) . The Canonical SMILES is C1=CC2=C (C=C1Cl)C (=CN2)C (=O)O .
Physical And Chemical Properties Analysis
5-Chloro-1H-indole-3-carboxylic acid is a white to yellow to brown or gray solid . It has a molecular weight of 195.60 g/mol . The compound has a topological polar surface area of 53.1 Ų .
科学的研究の応用
Medicine: Anticancer and Antimicrobial Applications
5-Chloroindole-3-carboxylic acid has been studied for its potential in medicine, particularly in anticancer and antimicrobial treatments . Its indole core is a common structure in many natural and synthetic therapeutic agents, and modifications to this core can lead to compounds with significant biological activity.
Agriculture: Plant Growth and Protection
In agriculture, derivatives of 5-chloroindole-3-carboxylic acid are explored for their role as plant growth regulators and protective agents against pests and diseases . These compounds can mimic natural plant hormones, influencing growth patterns and improving crop resistance.
Material Science: Synthesis of Novel Materials
The compound’s reactivity makes it a candidate for the synthesis of novel materials. Its derivatives can be used in the development of organic semiconductors, photovoltaic materials, and other advanced materials with unique electronic properties .
Environmental Science: Ecosystem Monitoring and Remediation
Indole derivatives, including 5-chloroindole-3-carboxylic acid, play a role in monitoring environmental health. They can be used as biomarkers for ecosystem balance and are being researched for their potential in bioremediation processes to treat environmental contaminants .
Biochemistry: Enzyme Function and Metabolism Studies
This compound is utilized in biochemistry to study enzyme functions and metabolic pathways. It serves as a precursor or an inhibitor in enzymatic reactions, helping to elucidate the roles of enzymes in various biological processes .
Pharmacology: Drug Development and Metabolite Analysis
5-Chloroindole-3-carboxylic acid is significant in pharmacology for drug development and metabolite analysis. It’s a key intermediate in synthesizing compounds with pharmacological activity, including those that interact with receptors in the brain and other organs .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 5-chloroindole-3-carboxylic acid is used as a standard in chromatography and spectroscopy. It helps in the identification and quantification of complex mixtures and in the structural analysis of organic compounds .
Nutritional Science: Gut Microbiota Research
Research in nutritional science has focused on the role of indole derivatives, produced by gut microbiota, in human health. 5-Chloroindole-3-carboxylic acid is studied for its effects on gut health and its potential therapeutic applications in gastrointestinal disorders .
Safety and Hazards
作用機序
Target of Action
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
特性
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
10406-05-0 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10406-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?
A1: The carboxyl group is not coplanar with the indole ring system in 5-Chloro-1H-indole-3-carboxylic acid. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []
Q2: How does 5-Chloro-1H-indole-3-carboxylic acid arrange itself in its crystal structure?
A2: The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:
- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

